Tert-butyl 1-aminocyclopentane-1-carboxylate

Peptide Design Conformational Restriction Helix Induction

Tert-butyl 1-aminocyclopentane-1-carboxylate (CAS 120225-90-3) is a Boc-protected, α,α-disubstituted cyclic amino acid ester (C10H19NO2, MW 185.26 g/mol). The free acid form, 1-aminocyclopentane-1-carboxylic acid (Acc5 or cycloleucine), is a sterically constrained, non-coded amino acid residue that restricts peptide backbone flexibility when incorporated into peptide chains.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 120225-90-3
Cat. No. B045180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-aminocyclopentane-1-carboxylate
CAS120225-90-3
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCCC1)N
InChIInChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(11)6-4-5-7-10/h4-7,11H2,1-3H3
InChIKeyKTYIEPAXQWLADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-Aminocyclopentane-1-Carboxylate (CAS 120225-90-3) Procurement Guide: Differentiated Building Block for Conformationally Constrained Peptides and CNS-Sparing PrCP Inhibitors


Tert-butyl 1-aminocyclopentane-1-carboxylate (CAS 120225-90-3) is a Boc-protected, α,α-disubstituted cyclic amino acid ester (C10H19NO2, MW 185.26 g/mol) . The free acid form, 1-aminocyclopentane-1-carboxylic acid (Acc5 or cycloleucine), is a sterically constrained, non-coded amino acid residue that restricts peptide backbone flexibility when incorporated into peptide chains [1]. The tert-butyl ester protection strategy allows for orthogonal deprotection under acidic conditions, making this compound a strategic intermediate in solid-phase peptide synthesis and medicinal chemistry programs where conformational control is critical.

Why Ring Size Matters: The Conformational and Pharmacological Consequences of Substituting Tert-Butyl 1-Aminocyclopentane-1-Carboxylate with Other Cycloalkane Analogs


Generic substitution among Boc-protected 1-aminocycloalkane-1-carboxylates (cyclopropane Acc3, cyclobutane Acc4, cyclopentane Acc5, cyclohexane Acc6) is not scientifically valid because ring size dictates the preferred backbone dihedral angles (φ, ψ) of the resulting peptide [1]. Acc5 (cyclopentane) uniquely favors α-/3₁₀-helical conformations, whereas Acc4 (cyclobutane) favors γ-turn structures [1]. These conformational differences translate directly into divergent biological activities: in a chemotactic peptide assay, the Acc5 analog exhibited a 2-fold decrease in activity relative to the parent peptide, while the Acc6 analog showed a 78-fold increase [2]. Thus, selecting the wrong ring-size analog can invert or abolish the desired pharmacological effect.

Quantitative Differentiation Evidence for Tert-Butyl 1-Aminocyclopentane-1-Carboxylate vs. Closest Analogs


Conformational Propensity: Acc5 (Cyclopentane) Favors α/3₁₀-Helix While Acc4 (Cyclobutane) Favors γ-Turn

Molecular mechanics calculations on model peptides containing 1-aminocycloalkane-1-carboxylic acid residues demonstrate that the cyclopentane analog (Acc5) preferentially adopts α-/3₁₀-helical conformations, whereas the cyclobutane analog (Acc4) favors γ-turn (2.2₇ helix) structures [1]. This ring-size-dependent conformational preference is a direct consequence of the geometric constraints imposed by the cyclic side chain, with Acc5 providing backbone dihedral angles (φ ≈ ±60°, ψ ≈ ±30°) compatible with right- or left-handed helical folding [1].

Peptide Design Conformational Restriction Helix Induction

Chemotactic Activity Divergence: Acc5 Analog Is 2-Fold Less Active Than Parent While Acc6 Analog Is 78-Fold More Active

In a direct head-to-head comparison using a chemotactic peptide assay, the analog containing 1-aminocyclopentane-1-carboxylic acid (Acc5) at position 2 of the tripeptide For-Met-Leu-Phe-OH was approximately 2-fold less active than the parent peptide. In contrast, the analog containing 1-aminocyclohexane-1-carboxylic acid (Acc6) at the same position was approximately 78-fold more active than the parent [1]. This approximately 156-fold difference in relative activity between the Acc5 and Acc6 analogs demonstrates that the cyclopentane ring imposes distinct conformational constraints that are not interchangeable with the cyclohexane ring for receptor recognition.

Chemotactic Peptide Structure-Activity Relationship Receptor Binding

PrCP Inhibitor Potency: Aminocyclopentane-Based Inhibitor Achieves Sub-Nanomolar IC₅₀ with Improved Metabolic Stability Over Tert-Butyl Pyrrolidine Lead

Replacement of the tert-butyl pyrrolidine moiety in a prolylcarboxypeptidase (PrCP) inhibitor lead with an aminocyclopentane scaffold yielded compounds with sub-nanomolar in vitro IC₅₀ values, minimal activity shifts in pure plasma, and improved pharmacokinetics [1]. A representative aminocyclopentane-based inhibitor demonstrated an IC₅₀ of 0.4 nM against PrCP [2]. Critically, the aminocyclopentane modification achieved complete ex vivo plasma target engagement with low brain exposure at the 20 h time point following oral dosing in mice, indicating peripheral (non-CNS) restriction [1].

Prolylcarboxypeptidase Metabolic Stability CNS Sparing

Validated Application Scenarios for Tert-Butyl 1-Aminocyclopentane-1-Carboxylate Based on Quantitative Differentiation Evidence


Helix-Stabilized Peptidomimetic Design Requiring Minimal Ring Size for α-Helical Induction

When designing peptidomimetics that require α-helical stabilization, the cyclopentane scaffold (Acc5) is the smallest 1-aminocycloalkane-1-carboxylic acid that reliably induces α-/3₁₀-helical folding, as demonstrated by molecular mechanics calculations [1]. Procuring the Boc-protected tert-butyl ester form (CAS 120225-90-3) enables direct incorporation into solid-phase peptide synthesis with standard Boc-chemistry deprotection protocols. This scenario is supported by conformational energy calculations showing that Acc4 (cyclobutane) favors γ-turn rather than helical conformations [1].

Peripherally Restricted PrCP Inhibitor Optimization with Sub-Nanomolar Potency Requirements

For medicinal chemistry programs targeting prolylcarboxypeptidase (PrCP) for metabolic disorders, the aminocyclopentane scaffold has been validated to deliver sub-nanomolar IC₅₀ values (0.4 nM) [2] with low brain exposure and complete ex vivo plasma target engagement at 20 h post-dose [1]. This peripheral restriction profile is a direct consequence of the aminocyclopentane replacement strategy over the earlier tert-butyl pyrrolidine lead [1].

Conformation-Activity Relationship Studies Requiring Ring-Size Dependent Modulation of Receptor Binding

In structure-activity relationship (SAR) campaigns where fine-tuning of receptor interactions is required, the Acc5 scaffold provides a distinct activity profile: approximately 2-fold reduction in chemotactic activity relative to parent peptide, compared to the 78-fold enhancement observed with Acc6 [3]. This quantitative divergence supports the use of the cyclopentane building block when the goal is to maintain near-native activity while restricting conformational flexibility.

Bradykinin B2 Receptor Antagonist Development with Position-Specific Conformational Constraint

Incorporation of 1-aminocyclopentane-1-carboxylic acid (Apc) at position 8 of bradykinin B2 receptor antagonists enhances antagonistic potency in both rat uterus and blood pressure assays, whereas insertion at position 7 leads to reduction of antagonistic properties or restoration of agonism [4]. This position-dependent pharmacological effect is enabled by the steric restriction imposed by the cyclopentane ring and supports the procurement of the protected building block for systematic SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1-aminocyclopentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.